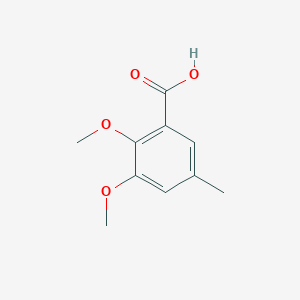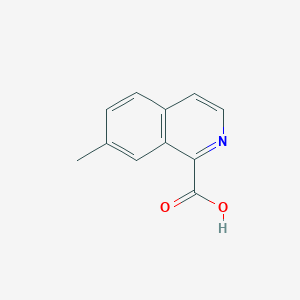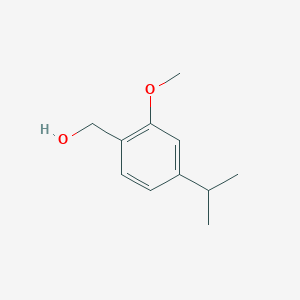
5-(Methylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Metilsulfonil)-2-(2,2,2-trifluoroetoxi)anilina es un compuesto orgánico caracterizado por la presencia de un grupo metilsulfonilo y un grupo trifluoroetoxi unidos a un anillo de anilina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(Metilsulfonil)-2-(2,2,2-trifluoroetoxi)anilina normalmente implica múltiples pasos:
Nitración de Anilina: El material de partida, anilina, se nitra para introducir un grupo nitro en la posición deseada del anillo aromático.
Reducción del Grupo Nitro: El grupo nitro se reduce entonces a un grupo amino utilizando un agente reductor como el gas hidrógeno en presencia de un catalizador de paladio.
Introducción del Grupo Metilsulfonilo: El grupo amino se hace reaccionar entonces con cloruro de metilsulfonilo en presencia de una base como la trietilamina para introducir el grupo metilsulfonilo.
Introducción del Grupo Trifluoroetoxi: Finalmente, el grupo trifluoroetoxi se introduce mediante una reacción de sustitución nucleofílica utilizando 2,2,2-trifluoroetanol y un grupo saliente adecuado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar pasos similares pero optimizados para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, sistemas automatizados para la adición de reactivos y técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metilsulfonilo, lo que lleva a la formación de derivados de sulfona.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro (si está presente en los intermedios) u otras funcionalidades reducibles.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica, lo que permite una mayor funcionalización.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Gas hidrógeno con catalizador de paladio, borohidruro de sodio.
Reactivos de Sustitución: Agentes halogenantes, cloruros de sulfonilo.
Productos Principales
Oxidación: Derivados de sulfona.
Reducción: Derivados de amino.
Sustitución: Diversos derivados de anilina sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, 5-(Metilsulfonil)-2-(2,2,2-trifluoroetoxi)anilina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales únicos permiten diversas transformaciones químicas.
Biología
En investigación biológica, este compuesto puede utilizarse como sonda para estudiar las interacciones enzimáticas y las vías metabólicas debido a su estructura química distintiva.
Medicina
En química médica, se exploran los derivados de este compuesto por sus potenciales actividades farmacológicas, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria
En el sector industrial, este compuesto puede utilizarse en el desarrollo de materiales avanzados, como polímeros con propiedades específicas impartidas por el grupo trifluoroetoxi.
Mecanismo De Acción
El mecanismo por el cual 5-(Metilsulfonil)-2-(2,2,2-trifluoroetoxi)anilina ejerce sus efectos depende de su aplicación. En química médica, puede interactuar con dianas moleculares específicas como enzimas o receptores, modulando su actividad. El grupo trifluoroetoxi puede mejorar la lipofilia del compuesto, mejorando su capacidad para atravesar las membranas celulares y alcanzar dianas intracelulares.
Comparación Con Compuestos Similares
Compuestos Similares
5-(Metilsulfonil)-2-metoxianilina: Estructura similar pero con un grupo metoxi en lugar de un grupo trifluoroetoxi.
5-(Metilsulfonil)-2-etoxianilina: Estructura similar pero con un grupo etoxi en lugar de un grupo trifluoroetoxi.
Unicidad
La presencia del grupo trifluoroetoxi en 5-(Metilsulfonil)-2-(2,2,2-trifluoroetoxi)anilina imparte propiedades únicas como una mayor lipofilia y un potencial para una mayor actividad biológica en comparación con sus análogos. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C9H10F3NO3S |
|---|---|
Peso molecular |
269.24 g/mol |
Nombre IUPAC |
5-methylsulfonyl-2-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C9H10F3NO3S/c1-17(14,15)6-2-3-8(7(13)4-6)16-5-9(10,11)12/h2-4H,5,13H2,1H3 |
Clave InChI |
FMDDGWYMRDDJNN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)OCC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)










